Comparison of Predicted Lipophilicity (LogP) of 3-Chloro-5-isopropyl-1,2,4-oxadiazole Against Closest Analogs
The predicted lipophilicity (LogP) of 3-chloro-5-isopropyl-1,2,4-oxadiazole is higher than that of its 5-methyl and 5-phenyl analogs, indicating greater hydrophobicity and potentially altered membrane permeability. This difference is quantified by comparing calculated ACD/LogP values [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 1.66 |
| Comparator Or Baseline | 3-chloro-5-methyl-1,2,4-oxadiazole (ACD/LogP 1.16) and 3-chloro-5-phenyl-1,2,4-oxadiazole (ACD/LogP 2.67) |
| Quantified Difference | +0.50 log units vs. 5-methyl analog; -1.01 log units vs. 5-phenyl analog |
| Conditions | Calculated property using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
The specific lipophilicity profile of 3-chloro-5-isopropyl-1,2,4-oxadiazole offers a balanced hydrophobicity that can be advantageous for optimizing ADME properties in drug discovery campaigns compared to more polar or more lipophilic analogs.
- [1] ChemSpider. (n.d.). 3-Chloro-5-isopropyl-1,2,4-oxadiazole (CSID: 25070818). Retrieved from https://legacy.chemspider.com/Chemical-Structure.25070818.html View Source
- [2] ChemSpider. (n.d.). 3-chloro-5-methyl-1,2,4-oxadiazole (CSID: 28696084). Retrieved from https://legacy.chemspider.com/Chemical-Structure.28696084.html; ChemSpider. (n.d.). 3-chloro-5-phenyl-1,2,4-oxadiazole (CSID: 26524622). Retrieved from https://legacy.chemspider.com/Chemical-Structure.26524622.html View Source
